molecular formula C13H16N2O2 B7947400 Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B7947400
M. Wt: 232.28 g/mol
InChI Key: PUCNIGULRFJAIC-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazaspiro[33]heptane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro junction where two rings share a single atom, creating a rigid and compact molecular framework

Scientific Research Applications

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into binding sites with high specificity. The nitrogen atoms in the ring system can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A similar spirocyclic compound with a tert-butyl group instead of a benzyl group.

    1-Oxa-2,6-diazaspiro[3.3]heptane:

Uniqueness

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to its benzyl group, which can enhance its lipophilicity and ability to cross biological membranes. This makes it particularly interesting for drug development and other applications where membrane permeability is crucial .

Properties

IUPAC Name

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11/h1-5,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCNIGULRFJAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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